molecular formula C10H17Cl2N3O B13485589 1-(2-Methoxypyridin-4-yl)piperazine dihydrochloride

1-(2-Methoxypyridin-4-yl)piperazine dihydrochloride

Katalognummer: B13485589
Molekulargewicht: 266.16 g/mol
InChI-Schlüssel: CIASWYCRTXYKDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Methoxypyridin-4-yl)piperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Vorbereitungsmethoden

The synthesis of 1-(2-Methoxypyridin-4-yl)piperazine dihydrochloride typically involves the reaction of 2-methoxypyridine with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity. For example, the use of chloroform in a methanol solvent mixture (99:1) as an eluent followed by the addition of excess etheral hydrochloride solution is one such method .

Analyse Chemischer Reaktionen

1-(2-Methoxypyridin-4-yl)piperazine dihydrochloride undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-(2-Methoxypyridin-4-yl)piperazine dihydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(2-Methoxypyridin-4-yl)piperazine dihydrochloride involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act on GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of certain organisms . This compound may also interact with α2-adrenoceptors, leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

1-(2-Methoxypyridin-4-yl)piperazine dihydrochloride can be compared with other similar compounds, such as:

These comparisons highlight the unique structural and functional attributes of this compound, making it a valuable compound for various scientific applications.

Eigenschaften

Molekularformel

C10H17Cl2N3O

Molekulargewicht

266.16 g/mol

IUPAC-Name

1-(2-methoxypyridin-4-yl)piperazine;dihydrochloride

InChI

InChI=1S/C10H15N3O.2ClH/c1-14-10-8-9(2-3-12-10)13-6-4-11-5-7-13;;/h2-3,8,11H,4-7H2,1H3;2*1H

InChI-Schlüssel

CIASWYCRTXYKDX-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC=CC(=C1)N2CCNCC2.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.